molecular formula C11H14ClN3O4S B3024018 1-[(4-Chloro-3-nitrophenyl)sulfonyl]-4-methylpiperazine CAS No. 324068-31-7

1-[(4-Chloro-3-nitrophenyl)sulfonyl]-4-methylpiperazine

Cat. No.: B3024018
CAS No.: 324068-31-7
M. Wt: 319.77 g/mol
InChI Key: QVLBUTWRIIGYFT-UHFFFAOYSA-N
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Description

1-[(4-Chloro-3-nitrophenyl)sulfonyl]-4-methylpiperazine is a piperazine derivative featuring a sulfonyl group attached to a 4-chloro-3-nitrophenyl ring. This structure confers unique electronic and steric properties, making it a candidate for pharmacological applications, particularly in receptor modulation. The nitro group at the meta position and chlorine at the para position create a strongly electron-withdrawing environment, influencing reactivity and interaction with biological targets. Its synthesis typically involves nucleophilic aromatic substitution or sulfonylation reactions, as seen in analogous compounds .

Properties

IUPAC Name

1-(4-chloro-3-nitrophenyl)sulfonyl-4-methylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClN3O4S/c1-13-4-6-14(7-5-13)20(18,19)9-2-3-10(12)11(8-9)15(16)17/h2-3,8H,4-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVLBUTWRIIGYFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00385703
Record name 1-[(4-chloro-3-nitrophenyl)sulfonyl]-4-methylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00385703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5342-53-0
Record name 1-[(4-chloro-3-nitrophenyl)sulfonyl]-4-methylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00385703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 1-[(4-Chloro-3-nitrophenyl)sulfonyl]-4-methylpiperazine typically involves the reaction of 4-chloro-3-nitrobenzenesulfonyl chloride with 4-methylpiperazine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

  • Solvent: Dichloromethane or another suitable organic solvent.
  • Temperature: Room temperature to slightly elevated temperatures (20-40°C).
  • Reaction time: Several hours to ensure complete conversion.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to enhance efficiency and yield.

Chemical Reactions Analysis

1-[(4-Chloro-3-nitrophenyl)sulfonyl]-4-methylpiperazine undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions, leading to the formation of new derivatives.

    Oxidation: The methyl group on the piperazine ring can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate.

Common reagents and conditions used in these reactions include:

  • Reducing agents: Hydrogen gas, palladium catalyst, tin(II) chloride.
  • Nucleophiles: Amines, thiols.
  • Oxidizing agents: Potassium permanganate.

Major products formed from these reactions include amino derivatives, substituted piperazines, and carboxylated piperazines.

Scientific Research Applications

1-[(4-Chloro-3-nitrophenyl)sulfonyl]-4-methylpiperazine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of bacterial infections and cancer.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of various chemical products.

Mechanism of Action

The mechanism of action of 1-[(4-Chloro-3-nitrophenyl)sulfonyl]-4-methylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The sulfonyl group may also play a role in modulating the compound’s activity by influencing its binding to target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the Aromatic Ring

The position and nature of substituents on the phenyl ring significantly alter electronic properties and bioactivity:

Compound Name Substituents on Phenyl Ring Electron Effects Molecular Weight (g/mol)
1-[(4-Chloro-3-nitrophenyl)sulfonyl]-4-methylpiperazine 4-Cl, 3-NO₂ Strongly electron-withdrawing ~373.82 (calculated)
1-[4-Chloro-3-(trifluoromethyl)benzenesulfonyl]piperazine 4-Cl, 3-CF₃ Moderate electron-withdrawing ~343.77
1-[(4-Chloro-3-methoxyphenyl)sulfonyl]-4-(2,4-dimethylphenyl)piperazine 4-Cl, 3-OCH₃ Electron-donating (OCH₃) ~394.92
1-Benzhydryl-4-((4-nitrophenyl)sulfonyl)piperazine 4-NO₂ (para) Electron-withdrawing ~438.47

Piperazine Ring Modifications

Variations in the piperazine moiety influence steric bulk and pharmacokinetics:

Compound Name Piperazine Substitution Biological Relevance
This compound 4-Methylpiperazine Moderate lipophilicity
1-(3-Chlorobenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine 3-Chlorobenzyl, 4-tosyl Increased steric bulk
Sildenafil citrate Complex heterocycle + 4-methylpiperazine PDE5 inhibition; clinical use
1-[(2,5-Dimethoxyphenyl)-4-(naphthalene-1-yloxy)but-2-ynyl]-4-methylpiperazine Naphthaleneoxypropargyl side chain Immunomodulatory activity
  • Key Insight : The 4-methyl group on piperazine in the target compound balances lipophilicity and metabolic stability, whereas bulkier substituents (e.g., benzhydryl or naphthaleneoxypropargyl) may enhance receptor selectivity but reduce solubility.

Biological Activity

Overview

1-[(4-Chloro-3-nitrophenyl)sulfonyl]-4-methylpiperazine is a chemical compound with the molecular formula C11H14ClN3O4S. It features a piperazine ring that is substituted with a 4-chloro-3-nitrophenylsulfonyl group and a methyl group. This compound has garnered attention for its potential biological activities, including antimicrobial and anticancer properties.

The biological activity of this compound is primarily attributed to its structural features, which allow it to interact with specific molecular targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates, which may interact with cellular components, leading to antimicrobial or anticancer effects. Additionally, the sulfonyl group can form covalent bonds with nucleophilic residues in enzyme active sites, resulting in inhibition of enzymatic activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting its potential as a therapeutic agent for treating bacterial infections. The mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anticancer Properties

This compound has also been investigated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cells through various pathways, including the modulation of apoptotic gene expression. For instance, it has been observed to significantly downregulate anti-apoptotic proteins such as Bcl-2 while upregulating pro-apoptotic factors like BAX in cancer cell lines .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against multiple bacterial strains
AnticancerInduces apoptosis in cancer cells
Enzyme InhibitionInhibits specific enzymes involved in metabolic processes

Case Study: Anticancer Activity

In a study involving human colon cancer cells (HCT-116), this compound was shown to induce cell cycle arrest and promote apoptosis. The compound increased the expression of apoptotic genes while decreasing the levels of anti-apoptotic proteins. Flow cytometry analysis indicated a significant reduction in G0/G1 phase cells, suggesting that the compound effectively inhibits cell proliferation .

Q & A

Basic: What synthetic strategies are recommended for preparing 1-[(4-Chloro-3-nitrophenyl)sulfonyl]-4-methylpiperazine, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis typically involves sulfonylation of 4-methylpiperazine with 4-chloro-3-nitrobenzenesulfonyl chloride. Key steps include:

  • Nucleophilic substitution : React 4-methylpiperazine with the sulfonyl chloride derivative in a polar aprotic solvent (e.g., dichloromethane) under basic conditions (e.g., triethylamine) to facilitate deprotonation and sulfonamide bond formation .
  • Purification : Use column chromatography (e.g., silica gel, 10% methanol in dichloromethane) or recrystallization from ethanol to isolate the product. Monitor purity via HPLC or NMR .
  • Optimization : Adjust stoichiometry (1:1.2 molar ratio of piperazine to sulfonyl chloride) and reaction time (6–12 hours) to maximize yield. Control temperature (0–25°C) to minimize side reactions .

Basic: What analytical techniques are critical for characterizing the structural integrity of this compound?

Methodological Answer:

  • NMR Spectroscopy : Use 1^1H and 13^13C NMR to confirm sulfonamide linkage (δ 3.0–3.5 ppm for piperazine protons) and aromatic nitro groups (δ 8.0–8.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., calculated [M+H]+^+ = 358.03 g/mol) .
  • X-ray Crystallography : Resolve crystal structure to confirm stereochemistry and intermolecular interactions (e.g., hydrogen bonding with sulfonyl oxygen) .

Basic: What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation .
  • Storage : Store in airtight containers at 2–8°C, away from oxidizers and moisture. Label with hazard warnings (e.g., skin/eye irritant) .
  • Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Basic: How can researchers screen this compound for preliminary biological activity?

Methodological Answer:

  • Antimicrobial Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria using broth microdilution (MIC values). Piperazine derivatives often show moderate activity (MIC = 8–32 µg/mL) .
  • Enzyme Inhibition : Screen against carbonic anhydrase or kinases via fluorometric assays. Monitor IC50_{50} values to assess potency .

Advanced: How can mechanistic studies elucidate its interaction with biological targets (e.g., enzymes or receptors)?

Methodological Answer:

  • Molecular Docking : Use software (e.g., AutoDock Vina) to model binding to kinase active sites. Focus on sulfonyl and nitro groups for hydrogen bonding .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (KdK_d) and thermodynamic parameters (ΔH\Delta H, ΔS\Delta S) .
  • Kinetic Assays : Measure enzyme inhibition (e.g., tyrosine kinases) using time-resolved fluorescence to determine kcat/Kmk_{cat}/K_m .

Advanced: How to resolve contradictions in reported biological activity data across studies?

Methodological Answer:

  • Meta-Analysis : Compare datasets for variables like assay conditions (pH, temperature), cell lines, or compound purity (>95% vs. lower grades) .
  • Dose-Response Curves : Replicate experiments with standardized protocols (e.g., CLSI guidelines for antimicrobial tests) to validate EC50_{50} values .
  • Structural Analogues : Test derivatives (e.g., replacing nitro with cyano groups) to isolate pharmacophore contributions .

Advanced: What computational approaches predict its pharmacokinetic properties (e.g., bioavailability)?

Methodological Answer:

  • ADME Modeling : Use SwissADME or pkCSM to estimate parameters:
    • GI Absorption : High (>80%) due to moderate logP (~2.5) and TPSA (~90 Å2^2) .
    • BBB Penetration : Low (predicted BBB score <0.1) due to sulfonyl group polarity .
  • CYP Inhibition : Predict metabolism using DeepCyp to identify potential drug-drug interactions .

Advanced: How can structure-activity relationship (SAR) studies guide the design of more potent analogues?

Methodological Answer:

  • Core Modifications : Replace the nitro group with electron-withdrawing groups (e.g., CF3_3) to enhance target binding .
  • Side Chain Optimization : Introduce alkyl chains to the piperazine ring to improve lipophilicity and membrane permeability .
  • 3D-QSAR : Develop CoMFA/CoMSIA models using IC50_{50} data to map electrostatic/hydrophobic requirements .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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